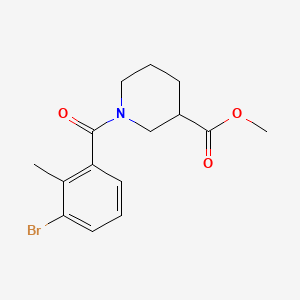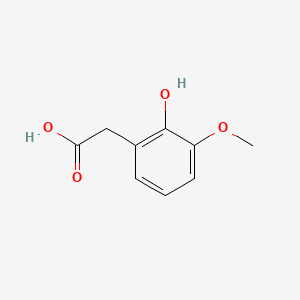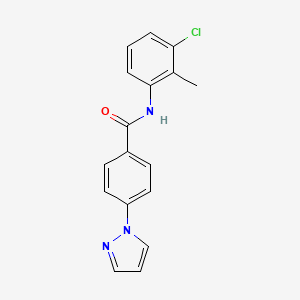
Methyl 1-(3-bromo-2-methylbenzoyl)-3-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(3-bromo-2-methylbenzoyl)-3-piperidinecarboxylate is an organic compound that features a benzoyl group substituted with bromine and methyl groups, attached to a piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(3-bromo-2-methylbenzoyl)-3-piperidinecarboxylate typically involves multiple steps:
Formation of Benzoyl Chloride: The 3-bromo-2-methylbenzoic acid is then converted to its corresponding benzoyl chloride using thionyl chloride (SOCl₂).
Acylation: The benzoyl chloride reacts with piperidine to form the desired benzoyl-piperidine intermediate.
Esterification: Finally, the intermediate undergoes esterification with methanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Methyl 1-(3-bromo-2-methylbenzoyl)-3-piperidinecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acid derivatives.
科学的研究の応用
Methyl 1-(3-bromo-2-methylbenzoyl)-3-piperidinecarboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the effects of brominated benzoyl derivatives on biological systems.
Industrial Applications: It may be used in the development of new materials or as a precursor for other industrial chemicals.
作用機序
The mechanism of action of Methyl 1-(3-bromo-2-methylbenzoyl)-3-piperidinecarboxylate involves its interaction with specific molecular targets. The bromine and benzoyl groups can interact with enzymes or receptors, potentially inhibiting or modulating their activity . The piperidine ring may enhance the compound’s binding affinity and specificity for its targets .
類似化合物との比較
Similar Compounds
3-Bromo-2-methylbenzoic acid: Shares the brominated benzoyl structure but lacks the piperidine and ester groups.
Methyl 3-bromo-2-methylbenzoate: Similar ester structure but without the piperidine ring.
3-Bromo-2-methylbenzoyl chloride: Precursor in the synthesis of the target compound.
Uniqueness
Methyl 1-(3-bromo-2-methylbenzoyl)-3-piperidinecarboxylate is unique due to the combination of its brominated benzoyl group, piperidine ring, and ester functionality. This combination imparts distinct chemical properties and potential biological activities that are not present in the similar compounds listed above .
特性
分子式 |
C15H18BrNO3 |
|---|---|
分子量 |
340.21 g/mol |
IUPAC名 |
methyl 1-(3-bromo-2-methylbenzoyl)piperidine-3-carboxylate |
InChI |
InChI=1S/C15H18BrNO3/c1-10-12(6-3-7-13(10)16)14(18)17-8-4-5-11(9-17)15(19)20-2/h3,6-7,11H,4-5,8-9H2,1-2H3 |
InChIキー |
BXEPTYVOFCVSCR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1Br)C(=O)N2CCCC(C2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(sec-butyl)-2-chloro-5-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B13372220.png)
![5-phenyl-3-(3-pyridinylmethylene)-1H-pyrano[3,4-b]quinolin-4(3H)-one](/img/structure/B13372226.png)

![3-[(1-Adamantylsulfanyl)methyl]-6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372234.png)
![14-methoxy-6-(2-methylphenyl)-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B13372237.png)

![7-(cyclopropylcarbonyl)-2-methyl-5,6,7,8-tetrahydro-9H-isoxazolo[2,3-a]pyrido[4,3-d]pyrimidin-9-one](/img/structure/B13372240.png)
![2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide](/img/structure/B13372258.png)

![(3-Bromophenyl)[(3-methoxypropyl)amino]acetonitrile](/img/structure/B13372264.png)

![3-(Piperidin-1-ylmethyl)-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372277.png)
![3-chloro-N-(3-{[2-(4-isopropylbenzylidene)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B13372284.png)
![4-chloro-N-{4-iodo-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B13372298.png)
